4-Oxatetradecanoic acid

Description

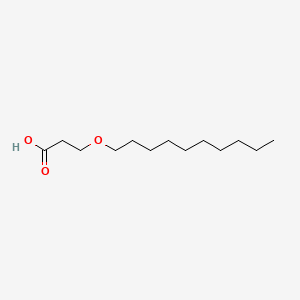

Structure

3D Structure

Properties

IUPAC Name |

3-decoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225195 | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7420-16-8 | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxatetradecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Oxatetradecanoic Acid

Established Synthetic Routes for 4-Oxatetradecanoic Acid and its Precursors

The synthesis of this compound typically involves the strategic formation of an ether bond and subsequent modifications to achieve the final structure. These methods are designed to be efficient and allow for the introduction of various functionalities.

The formation of the ether linkage in oxa-acids can be accomplished through several established chemical reactions. A common and versatile method is the Williamson ether synthesis. libretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. libretexts.orgrsc.org For the synthesis of this compound, this could involve the reaction of a decyl halide with a suitably protected 3-hydroxypropionic acid derivative, or the reaction of a decyl alcohol with a 3-halopropionic acid derivative under basic conditions. The Williamson synthesis is favored for its reliability, though reaction conditions must be optimized to minimize competing elimination reactions, especially when using secondary halides. libretexts.org

Another approach involves the acid-catalyzed dehydration of two alcohol molecules. masterorganicchemistry.com While effective for producing symmetrical ethers, this method is less suitable for unsymmetrical ethers like this compound due to the potential for a mixture of products. masterorganicchemistry.com However, variations of acid-catalyzed additions to alkenes can be employed. masterorganicchemistry.com For instance, the reaction of an alkene with an alcohol in the presence of a strong acid can form an ether. masterorganicchemistry.com

More contemporary methods, such as alkoxymercuration-demercuration, offer an alternative for the synthesis of ethers from alkenes and alcohols. libretexts.orgmasterorganicchemistry.com This two-step process provides a reliable way to achieve Markovnikov addition of an alcohol to a double bond, which can be a useful strategy for constructing the ether linkage in complex molecules. libretexts.orgmasterorganicchemistry.com Additionally, redox-mediated strategies have expanded the toolkit for creating sterically hindered ethers, which could be adapted for the synthesis of complex oxa-acid analogs. rsc.orgox.ac.uk

| Ether Synthesis Method | Description | Advantages | Limitations |

| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide or tosylate via an SN2 mechanism. libretexts.org | Versatile and widely applicable for both symmetrical and unsymmetrical ethers. | Can be prone to elimination side reactions, particularly with secondary or tertiary halides. libretexts.org |

| Acid-Catalyzed Dehydration | Condensation of two alcohols in the presence of a strong acid. masterorganicchemistry.com | Useful for the industrial synthesis of simple, symmetrical ethers. masterorganicchemistry.com | Generally not suitable for unsymmetrical ethers due to the formation of product mixtures. masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | Addition of an alcohol to an alkene mediated by a mercury salt, followed by reduction. libretexts.orgmasterorganicchemistry.com | Follows Markovnikov regioselectivity and avoids carbocation rearrangements. masterorganicchemistry.com | Involves the use of toxic mercury reagents. |

| Acid-Catalyzed Addition to Alkenes | Reaction of an alkene with an alcohol in the presence of a strong acid. masterorganicchemistry.com | A direct method for ether formation from readily available starting materials. | Can be complicated by carbocation rearrangements. |

The synthesis of fatty acids and their analogs often requires methods for extending the carbon chain and introducing functional groups. aocs.org One common strategy involves the use of bifunctional building blocks, which can be derived from readily available natural resources like plant oils. uantwerpen.be For example, long-chain unsaturated fatty acids can be chemically modified through reactions at the double bond to introduce new functionalities or to be cleaved into smaller, bifunctional molecules. aocs.orguantwerpen.be

Hydroboration-isomerization is a powerful technique for moving a double bond from an internal position to the terminal position of a long-chain olefin. uantwerpen.be This allows for subsequent functionalization at the end of the chain. Ozonolysis is another key method that cleaves a double bond to produce two carbonyl-containing fragments, which can be further modified into carboxylic acids or other functional groups. uantwerpen.be

For the synthesis of this compound, a strategy could involve starting with a shorter-chain precursor and elongating it. For instance, a decyl alcohol could be converted to a halide and used to alkylate a malonic ester derivative, followed by hydrolysis and decarboxylation to yield a two-carbon extension. This process could be repeated to achieve the desired chain length. Alternatively, coupling reactions involving organometallic reagents can be used to form new carbon-carbon bonds and build up the fatty acid chain. aocs.org

Synthesis of Structural Analogs for Mechanistic Probing

To understand the structure-activity relationship and the mechanism of action of this compound, researchers synthesize various structural analogs. These include positional isomers, chain-length homologs, and molecules containing reporter groups.

The synthesis of positional isomers, such as 9-oxatetradecanoic acid and 11-oxatetradecanoic acid, allows for the investigation of the importance of the ether oxygen's position within the fatty acid chain. The general synthetic strategies for these isomers are similar to that of this compound, primarily relying on the Williamson ether synthesis.

For 9-oxatetradecanoic acid, one could react an octyl halide with a protected 5-hydroxypentanoic acid derivative, or an octanol (B41247) with a 5-halopentanoic acid derivative. Similarly, the synthesis of 11-oxatetradecanoic acid could be achieved by reacting a hexyl halide with a protected 7-hydroxyheptanoic acid derivative. The synthesis of long-chain alkynoic acids, which can be precursors to saturated fatty acids, has been described where a key step is the coupling of a terminal alkyne to an ω-bromoacid. nih.gov This approach could be adapted for the synthesis of oxa-acid precursors.

The synthesis of 9-oxoxanthene-2-carboxylic acids has been achieved through the cyclization of hydroxylated benzophenones, demonstrating a method for forming a cyclic ether within a more complex molecule. rsc.org While not directly applicable to acyclic oxa-acids, this highlights the diversity of synthetic approaches to ether-containing carboxylic acids.

Varying the chain length of the fatty acid can provide insights into the optimal length for biological activity. The synthesis of shorter or longer chain homologs of this compound can be accomplished by using the appropriate length alkyl halides or hydroxyalkanoic acid precursors in the Williamson ether synthesis.

Analogs with additional functional groups, such as 2-methoxy-4-oxatetradecanoic acid, can also be synthesized to probe specific interactions with biological targets. uni.lu The synthesis of such a molecule would likely involve starting with a precursor that already contains the methoxy (B1213986) group, such as 2-methoxytetrahydrofuran, which can be synthesized from dihydropyran via ozonolysis. researchgate.net Alternatively, a methoxy group could be introduced via methylation of a corresponding hydroxy acid precursor. google.com The synthesis of optically active intermediates for diterpenes has been reported, which involves the creation of a methoxy-substituted cyclic ketone, showcasing methods for introducing methoxy groups into complex structures. elsevierpure.com

Long-chain cerulenin (B1668410) analogues have been synthesized to act as specific inhibitors of fatty acid elongation, demonstrating the synthesis of complex fatty acid analogs with specific biological targets. nih.gov

To track the metabolic fate and cellular localization of this compound, analogs containing reporter groups such as fluorescent tags or isotopic labels are synthesized.

Fluorescent Labeling: Fluorescent dyes can be attached to the carboxylic acid group or other positions on the molecule. biorunstar.combiomol.com Common methods include the reaction of an amine-containing fluorophore with the carboxylic acid group of the oxa-acid using a coupling agent like EDC to form a stable amide bond. biomol.com Alternatively, if the oxa-acid analog is synthesized with a reactive group like an amine or a thiol, it can be labeled with a variety of fluorescent dyes such as fluorescein (B123965) isothiocyanate (FITC) or coumarin (B35378) derivatives. biorunstar.comtcichemicals.com The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and stability. biorunstar.comnih.gov

Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in the molecule with a heavier, stable isotope (e.g., 2H, 13C, 18O) or a radioactive isotope (e.g., 14C, 3H). wikipedia.org This allows for tracking the molecule using techniques like mass spectrometry or NMR spectroscopy, or by detecting radioactivity. wikipedia.orgnih.gov For carboxylic acids, 18O can be introduced by acid-catalyzed exchange with 18O-labeled water. nih.gov Carbon-14 can be incorporated by using a 14C-labeled precursor in the synthesis. researchgate.net The synthesis of tritiated metabolic precursors for insect pheromones has been described, involving the tritiation of alkynoic acids, a method that could be applied to oxa-acids. nih.gov

| Reporter Group | Labeling Strategy | Detection Method | Application |

| Fluorescent Dyes (e.g., FITC, AMC) | Covalent attachment to the carboxylic acid or other functional groups. biorunstar.combiomol.com | Fluorescence microscopy, flow cytometry, spectrofluorometry. biorunstar.comnih.gov | Cellular localization, protein binding studies, in vivo imaging. biorunstar.comrsc.org |

| Stable Isotopes (e.g., 13C, 18O) | Incorporation during synthesis using labeled precursors or via exchange reactions. nih.govnih.gov | Mass spectrometry, NMR spectroscopy. wikipedia.orgnih.gov | Metabolic flux analysis, mechanistic studies of enzymatic reactions. wikipedia.org |

| Radioisotopes (e.g., 14C, 3H) | Incorporation during synthesis using radiolabeled precursors. nih.govresearchgate.net | Scintillation counting, autoradiography. wikipedia.org | Tracing metabolic pathways, quantifying uptake and distribution. |

Chemoenzymatic Synthesis and Biocatalytic Approaches

The convergence of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, offers powerful strategies for the construction of complex molecules like this compound. This approach leverages the high selectivity of biocatalysts for specific transformations, which can be challenging to achieve through traditional organic chemistry, thereby streamlining synthetic routes and enhancing efficiency.

Biocatalysis, the use of natural catalysts such as enzymes, is a cornerstone of chemoenzymatic strategies. nih.gov For the synthesis of oxa-fatty acids, enzymes offer mild reaction conditions and high regio- and stereoselectivity, which are critical for introducing the oxygen atom at a specific position within the fatty acid chain.

One promising biocatalytic method involves the use of P450 monooxygenases. These enzymes can catalyze the regioselective hydroxylation of fatty acids. nih.gov While direct synthesis of this compound via this method is not explicitly detailed in current literature, the principle can be applied. For instance, a long-chain fatty acid could be hydroxylated at the α-position by a P450 monooxygenase in its peroxygenase mode, coupled with an α-hydroxyacid oxidase to form an α-ketoacid. nih.gov This process demonstrates the potential for enzymatic oxidation at specific carbon atoms.

Lipases are another class of enzymes with significant potential in oxa-fatty acid synthesis. They are widely used in esterification and transesterification reactions. nih.gov A chemoenzymatic approach could involve the lipase-catalyzed esterification of a C10 alcohol with a four-carbon dicarboxylic acid derivative, followed by chemical reduction and further modifications to yield the target this compound. The use of immobilized lipases, such as those from Candida antarctica B or Thermomyces lanuginosus, offers advantages like enhanced stability and reusability, contributing to more sustainable processes. nih.gov

Furthermore, genetically engineered microorganisms present a frontier in the production of modified fatty acids. rsc.org For example, the yeast Candida viswanathii has been engineered to produce ω-hydroxydodecanoic acid from dodecane. rsc.org A similar strategy could be envisioned for this compound, where a host organism is engineered with a specific set of enzymes to perform the necessary oxidation and chain elongation steps starting from a suitable precursor.

The following table summarizes potential biocatalysts and their applications in reactions relevant to the synthesis of oxa-fatty acids:

| Biocatalyst Class | Example Enzyme | Potential Application in Oxa-Fatty Acid Synthesis | Reference |

| Monooxygenases | P450 monooxygenase | Regioselective hydroxylation of a fatty acid precursor. | nih.gov |

| Oxidases | α-hydroxyacid oxidase | Oxidation of a hydroxyacid intermediate to a ketoacid. | nih.gov |

| Hydrolases | Lipase from Candida antarctica B | Esterification or transesterification to form an ether linkage precursor. | nih.gov |

| Genetically Modified Organisms | Engineered Candida viswanathii | Whole-cell biocatalysis for multi-step synthesis from a simple feedstock. | rsc.org |

Green Chemistry Principles in Oxa-Fatty Acid Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. psu.edusigmaaldrich.com The application of these principles is crucial for developing environmentally benign synthetic routes.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable chemical synthesis. sigmaaldrich.comacs.org Key principles relevant to the synthesis of oxa-fatty acids include:

Prevention of Waste: It is preferable to prevent waste than to treat or clean it up after it has been created. psu.edu Biocatalytic methods often generate less waste compared to stoichiometric chemical reactions. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. psu.edu Enzymatic reactions are often highly selective, leading to higher atom economy. acs.org

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. sphinxsai.com Fatty acids and alcohols derived from plant oils or microbial sources are renewable feedstocks for the synthesis of oxa-fatty acids. sphinxsai.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Enzymes are highly efficient catalysts that can be used in small amounts and are often biodegradable. nih.govacs.org

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous wherever possible. sigmaaldrich.com Biocatalytic reactions are often performed in aqueous media under mild conditions, reducing the need for volatile organic solvents. nih.gov

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sphinxsai.com Enzymatic reactions typically occur at or near ambient temperature and pressure, thus reducing energy consumption. sphinxsai.com

A greener synthesis of an oxa-fatty acid like this compound would ideally start from renewable resources. For example, a biocatalytic process could utilize a plant-derived C10 alcohol and a bio-based four-carbon molecule. The use of an immobilized enzyme as a catalyst would allow for its recovery and reuse, minimizing waste. nih.gov Conducting the synthesis in water or a biodegradable solvent would further enhance its green credentials. nih.gov

The following table illustrates how green chemistry principles can be applied to the synthesis of oxa-fatty acids:

| Green Chemistry Principle | Application in Oxa-Fatty Acid Synthesis | Reference |

| Prevention | Utilizing highly selective enzymatic reactions to minimize byproduct formation. | nih.govacs.org |

| Atom Economy | Designing synthetic pathways where most atoms from the reactants are incorporated into the final product. | psu.eduacs.org |

| Renewable Feedstocks | Using fatty acids and alcohols from plant or microbial origins as starting materials. | sphinxsai.com |

| Catalysis | Employing enzymes (e.g., lipases, P450s) instead of stoichiometric chemical reagents. | nih.govacs.org |

| Safer Solvents | Performing reactions in water or other environmentally benign solvents. | nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, typical for enzymatic processes. | sphinxsai.com |

By integrating these chemoenzymatic and green chemistry approaches, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Enzymatic Transformations of this compound

This compound, an analog of myristic acid, functions as an effective inhibitor of N-Myristoyltransferase (NMT). researchgate.netresearchgate.net NMT is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of proteins in a process known as N-myristoylation. nih.govnih.gov This modification is vital for protein-membrane interactions, signal transduction, and the proper functioning of numerous cellular pathways. nih.gov

The inhibitory action of this compound has been observed across different organisms, highlighting its potential as a broad-spectrum agent. Research has demonstrated its fungicidal effects, for instance, against Cryptococcus neoformans. nih.govasm.org Furthermore, it has been shown to inhibit the replication of viruses such as Human Immunodeficiency Virus (HIV) and Lassa virus by preventing the myristoylation of essential viral proteins. nih.govasm.org In the context of Lassa virus, inhibitors of myristoylation, including this compound, were found to significantly decrease the number of viral proteins in the supernatant of infected cells, indicating that myristoylation is crucial for efficient virus assembly and particle release. nih.gov

Studies on various organisms have validated NMT as a promising drug target. In protozoan parasites, fungi, and mammals, N-myristoylation is an abundant and essential process. researchgate.netresearchgate.net The specificity of NMT substrates for each species allows for the potential design of targeted therapies. researchgate.net The inhibition of NMT by compounds like this compound disrupts the function of numerous N-myristoylated proteins, which can be essential for the viability and proliferation of pathogens. researchgate.netnih.gov

| Organism/System | Effect | Significance | Reference |

|---|---|---|---|

| Fungi (e.g., Cryptococcus neoformans) | Fungicidal effects | Inhibits growth and viability of pathogenic fungi. | researchgate.netasm.org |

| Viruses (e.g., HIV-1, Lassa virus) | Inhibits replication, assembly, and release | Blocks essential post-translational modification of viral proteins. | nih.govasm.org |

| Protozoan Parasites | Inhibitory potential | NMT is a validated drug target in parasites like T. cruzi and Leishmania. | researchgate.netresearchgate.net |

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface membrane in eukaryotes. nih.govnih.gov The biosynthesis of GPI anchors is a conserved pathway that begins on the endoplasmic reticulum membrane with the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI). nih.govnih.gov The lipid portion of the GPI anchor is crucial for its function, and myristate is a fatty acid commonly found in these structures.

Given that this compound is an analog of myristic acid and an inhibitor of N-myristoyltransferase, it is plausible that it could interfere with GPI anchor biosynthesis. Trypanosomatids, for example, heavily utilize myristate for incorporation into GPI anchors that tether major surface glycoproteins to the plasma membrane. researchgate.net The disruption of myristate availability or utilization, potentially through competitive inhibition by this compound, could impact the formation of functional GPI anchors. While direct evidence of this compound's incorporation into GPI anchors is not extensively detailed, its role as a myristate analog suggests a strong potential to interfere with this pathway, either by being a poor substrate for the enzymes involved or by inhibiting the incorporation of natural myristate.

Fatty acid beta-oxidation is the primary catabolic process for breaking down fatty acids to produce energy in the form of acetyl-CoA. aocs.orgwikipedia.org This process occurs within the mitochondria and involves a series of four enzymatic steps that sequentially shorten the fatty acyl-CoA chain by two carbons. abcam.comnih.gov

The structure of this compound features an ether linkage (C-O-C) at the 4-position, which replaces a methylene (B1212753) group (CH₂) found in a typical saturated fatty acid like myristic acid. This ether bond is significantly more stable and resistant to the enzymatic cleavage that occurs during beta-oxidation compared to the carbon-carbon bonds typically processed by acyl-CoA dehydrogenases. mdpi.comnih.gov The enzymes of the beta-oxidation pathway are specific for acyl-CoA substrates and are not equipped to handle the ether linkage. aocs.orgmdpi.com Therefore, the presence of the oxygen atom in the carbon chain would halt the beta-oxidation spiral at that point, preventing the complete degradation of the molecule and the subsequent generation of acetyl-CoA from the entire chain. This resistance to catabolism is a key feature of ether lipids in general. nih.gov

Integration into Lipid Metabolic Networks in Model Organisms

Ether lipids are a class of lipids in which one or more of the hydrocarbon chains are attached to the glycerol (B35011) backbone by an ether bond instead of the more common ester bond. nih.govwikipedia.org These lipids are synthesized through a pathway that begins in the peroxisome. nih.gov Given that this compound is an ether-containing fatty acid analog, it has the potential to be integrated into cellular lipid structures, forming more complex ether lipids.

While specific studies detailing the direct incorporation of this compound into complex lipids like plasmalogens or platelet-activating factor are limited, the general pathways of ether lipid metabolism suggest this possibility. Cells can utilize exogenous fatty acids and their analogs for the synthesis of more complex lipids. nih.gov If taken up by the cell, this compound could potentially be activated to its CoA derivative and then serve as a substrate for the enzymes involved in the ether lipid synthesis pathway, leading to the formation of novel, modified ether phospholipids (B1166683). These altered lipids could then be integrated into cellular membranes, potentially affecting membrane structure and function due to the different chemical properties conferred by the ether bond compared to an ester bond. nih.gov

De novo lipid synthesis is the process by which cells create fatty acids from acetyl-CoA, a pathway regulated by key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govnih.gov This pathway is crucial for providing the necessary lipids for membrane biogenesis and energy storage. uoninevah.edu.iqyoutube.com

| Metabolic Pathway | Interaction Type | Mechanism/Effect | Reference |

|---|---|---|---|

| Protein N-Myristoylation | Inhibition | Acts as a myristic acid analog, inhibiting N-Myristoyltransferase (NMT). | researchgate.netresearchgate.netnih.govasm.org |

| GPI Anchor Biosynthesis | Potential Interference | As a myristate analog, it may disrupt the incorporation of myristate into GPI anchors. | researchgate.net |

| Beta-Oxidation | Resistance | The stable ether linkage is not susceptible to cleavage by beta-oxidation enzymes, halting the catabolic process. | aocs.orgnih.gov |

| Complex Ether Lipid Synthesis | Potential Incorporation | Could potentially be used as a building block for novel, modified ether lipids. | nih.govwikipedia.org |

| De Novo Lipid Synthesis | Indirect Modulation | Interference with related pathways may cause feedback regulation on key lipogenic enzymes. | nih.govresearchgate.net |

Cellular and Molecular Mechanisms of 4 Oxatetradecanoic Acid Action in Vitro and Preclinical Models

Modulation of Enzyme Activities and Protein Interactions

Mechanism of N-Myristoyltransferase Inhibition

4-Oxatetradecanoic acid (4-OTA) is a synthetic analog of the 14-carbon saturated fatty acid, myristic acid. Its primary mechanism of action is the inhibition of N-myristoyltransferase (NMT), a crucial enzyme in a wide range of eukaryotes, from fungi to humans. nih.govasm.org NMT catalyzes the irreversible, covalent attachment of a myristoyl group from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine (B1666218) residue of numerous cellular and viral proteins. nih.govportlandpress.comwustl.edu This process is known as N-myristoylation.

The inhibitory action of 4-OTA stems from its structural similarity to myristic acid. The substitution of a methylene (B1212753) group at the 4-position with an oxygen atom creates an analog that can be recognized and processed by the cellular machinery that handles fatty acids. It is understood that 4-OTA, like other fatty acid analogs, undergoes metabolic activation within the cell, where it is converted to its corresponding CoA thioester, 4-oxatetradecanoyl-CoA. acs.org

This activated form, 4-oxatetradecanoyl-CoA, then acts as a potent inhibitor of NMT. acs.org The enzyme's catalytic cycle follows a sequential, ordered Bi-Bi reaction mechanism where myristoyl-CoA must bind first, inducing a conformational change that opens the peptide-binding site. portlandpress.comresearchgate.net 4-oxatetradecanoyl-CoA competes with the natural substrate, myristoyl-CoA, for binding to the enzyme's active site. By binding to NMT, it effectively blocks the subsequent binding of protein substrates and the transfer of the fatty acyl group, thereby halting the N-myristoylation process. This inhibition has been demonstrated to be effective against NMT from various organisms, including the fungal pathogen Cryptococcus neoformans and is responsible for the compound's fungicidal and antiviral properties. nih.govacs.orgresearchgate.net

Effects on Protein Acylation and Subsequent Protein Function

The inhibition of NMT by this compound directly leads to a decrease in the N-myristoylation of a host of target proteins. This lipid modification is critical for the proper biological function of these proteins, influencing their structure, stability, protein-protein interactions, and, most notably, their ability to associate with cellular membranes. nih.govwustl.edunih.gov

A prime example of this effect is observed in virology. The Lassa virus (LASV) matrix protein Z requires N-myristoylation for its function in viral assembly and budding. nih.gov Treatment of LASV-infected cells with 4-OTA significantly reduces the release of viral particles. nih.govwustl.edu The inhibition of N-myristoylation prevents the Z protein from efficiently binding to cellular membranes, a critical step for the formation and release of new virions. nih.gov This mislocalization disrupts the viral life cycle. Similar inhibitory effects on myristoylation-dependent viral proteins have been noted for other viruses, such as HIV-1. acs.org

In the fungal pathogen Cryptococcus neoformans, where NMT is essential for viability, 4-OTA exhibits potent fungicidal activity. nih.gov By preventing the myristoylation of essential fungal proteins, 4-OTA disrupts critical cellular processes necessary for fungal growth and survival. The substrate specificity of NMT can differ between organisms, such as between fungi and humans, which presents an opportunity for developing selective inhibitors like 4-OTA. nih.gov

The functional consequences of inhibiting protein acylation are summarized in the table below:

| Organism/System | Affected Protein | Consequence of Inhibited Myristoylation | Reference(s) |

| Lassa Virus (LASV) | Matrix Protein Z | Reduced membrane binding, impaired viral assembly and particle release. | nih.govwustl.edu |

| Cryptococcus neoformans | Essential Fungal Proteins | Disruption of vital cellular processes, leading to fungicidal effects. | nih.govresearchgate.net |

| T-lymphocytes | Src-family kinases (e.g., Lck) | Mislocalization from the plasma membrane, impaired T-cell receptor signaling. | nih.govaai.org |

Interaction with Other Lipid-Modifying Enzymes or Receptors

The primary and most extensively documented molecular target of this compound is N-myristoyltransferase. nih.govresearchgate.net While it is a fatty acid analog, and lipids can interact with a wide array of proteins and receptors, the current body of scientific literature focuses almost exclusively on its role as an NMT inhibitor. cell-stress.comnih.govmdpi.com Some research has explored other oxygen-substituted myristic acid analogs and their potential mechanisms. For instance, studies on 2-methoxy-4-oxatetradecanoic acid suggested it might have alternative mechanisms of fungitoxicity beyond NMT inhibition, though it was still a good substrate for NMT. nih.gov However, for 4-OTA itself, interactions with other lipid-modifying enzymes, such as those involved in palmitoylation or prenylation, or direct binding to lipid-sensing nuclear receptors like PPARs, are not well-characterized in published research. nih.govcell-stress.com Therefore, its biological effects are predominantly attributed to the downstream consequences of NMT inhibition.

Impact on Cellular Signaling Pathways

Perturbation of Lipid-Mediated Signaling Cascades

The covalent attachment of myristate is a key requirement for the function of many proteins involved in signal transduction. By inhibiting N-myristoylation, this compound can profoundly disrupt these lipid-mediated signaling cascades. Many of these signaling proteins, including Src-family tyrosine kinases (e.g., Lck, Fyn, Src) and the alpha subunits of heterotrimeric G proteins, require myristoylation for their localization to the plasma membrane or other cellular compartments where they encounter their activators and substrates. nih.govsemanticscholar.org

Inhibition of NMT prevents this crucial membrane anchoring, causing the signaling proteins to be mislocalized within the cytoplasm. This sequestration away from the membrane effectively uncouples them from their respective signaling pathways. For example, the activation of T-lymphocytes via the T-cell receptor (TCR) relies on the activity of the myristoylated kinases Lck and Fyn. nih.gov Depletion of NMT activity in T-cells leads to a defective transmission of TCR signals, as these essential kinases fail to localize properly to the plasma membrane and the immunological synapse. aai.org This results in impaired T-cell activation and cytokine secretion, demonstrating how 4-OTA can perturb critical immune signaling cascades. aai.org

| Signaling Pathway | Key Myristoylated Protein(s) | Effect of 4-OTA (via NMT Inhibition) | Reference(s) |

| T-Cell Receptor (TCR) Signaling | Lck, Fyn | Mislocalization of kinases away from the plasma membrane, uncoupling from the TCR complex, impaired downstream signaling and T-cell activation. | nih.govaai.org |

| G-Protein Coupled Receptor (GPCR) Signaling | Gα subunits | Potential disruption of membrane association, which would impair interaction with receptors and effectors. | semanticscholar.org |

| Viral Assembly (e.g., Arenavirus, Retrovirus) | Gag, Z protein | Prevention of membrane targeting required for viral budding and release. | nih.govacs.org |

Effects on Protein Kinase and Phosphatase Activities (e.g., Protein-tyrosine phosphatase CD45)

While there is no direct evidence showing this compound binding to or directly modulating the activity of the protein-tyrosine phosphatase CD45, its impact on N-myristoylation creates significant indirect effects on the CD45-regulated signaling network. CD45 is a critical regulator of T-cell activation, primarily by dephosphorylating and thereby activating Src-family kinases (SFKs) like Lck. aai.orgaai.orgmdpi.com

The function of both CD45 and its key substrate, Lck, is spatially organized within the plasma membrane. Lck is an N-myristoylated protein, and this lipid anchor is essential for its localization to the plasma membrane where the TCR signaling complex assembles. nih.govaai.orgnih.gov The inhibitory action of 4-OTA, by preventing Lck myristoylation, would cause Lck to be mislocalized away from the membrane. nih.govaai.org This would prevent the crucial interaction between Lck and CD45. Even if CD45 remains active, it cannot activate Lck if its substrate is not present in the same cellular compartment.

Therefore, 4-OTA affects the functional outcome of CD45 activity by removing its primary activating substrate, Lck, from the signaling arena. aai.orguniprot.org This disrupts the delicate balance of phosphorylation and dephosphorylation that governs T-cell signaling, ultimately leading to impaired T-cell function. nih.govaai.org Studies using myristoylation-deficient Lck mutants confirm that membrane anchoring is indispensable for its interaction with CD45 and for TCR signaling to proceed. nih.gov Another myristic acid analog, peroxytetradecanoic acid, has been shown to be a potent inhibitor of CD45, suggesting that other analogs can interact directly with the phosphatase, though this has not been specifically documented for 4-OTA. tandfonline.com

Effects on Cellular Processes in Model Systems (e.g., Microbial, Protozoan, Mammalian Cell Lines)

Inhibition of Fungal Growth and Viability (e.g., Cryptococcus neoformans, Saccharomyces cerevisiae)

In studies assessing its effects on C. neoformans, this compound was found to be fungicidal. nih.gov A single dose of 300 microM resulted in a 10,000-fold reduction in the number of viable C. neoformans cells within one hour of administration, with growth suppression continuing for seven hours. nih.gov The fungicidal activity is dose-dependent, with a clear response observed over a concentration range of 100-300 microM. nih.gov The position of the oxygen atom within the fatty acid chain is a critical determinant of its antifungal potency. nih.gov

The compound is also active against Saccharomyces cerevisiae, causing a 10 to 100-fold reduction in viability at concentrations between 300-500 microM. nih.gov Research has indicated that this compound is active against S. cerevisiae with a minimum inhibitory concentration (MIC) of 50 microM. researchgate.net The inhibition of NMT by this compound is considered a key factor in its fungicidal effects in vitro. researchgate.net

| Organism | Concentration (µM) | Effect | Reference |

|---|---|---|---|

| Cryptococcus neoformans | 300 | 10,000-fold reduction in viable cells within 1 hour | nih.gov |

| Cryptococcus neoformans | 30 | Active (MIC) | researchgate.net |

| Saccharomyces cerevisiae | 300-500 | 10-100-fold reduction in viability | nih.gov |

| Saccharomyces cerevisiae | 50 | Moderately effective (MIC) | researchgate.net |

Inhibition of Viral Replication (e.g., HIV-1, SARS-CoV-2) in Cell Culture

The mechanism of N-myristoylation, which is targeted by this compound, is also essential for the life cycle of certain viruses. This has led to investigations into its antiviral activity.

For Human Immunodeficiency Virus Type 1 (HIV-1), the N-myristoylation of the Pr55gag polyprotein precursor is a critical step for viral assembly. nih.gov Research has shown that this compound can inhibit the replication of HIV-1 in acutely infected human T-lymphocyte cell lines. nih.govnih.gov A concentration of 18 microM of this compound was sufficient to produce a 50% reduction in HIV-1 replication. nih.govnih.gov This suggests that the inhibition of N-myristoyltransferase (NMT) by this compound is a viable strategy for disrupting HIV-1 assembly. mdpi.com

In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the antiviral potential of this compound has also been assessed. However, studies using Vero E6 cells, a cell line commonly used for virological research, did not show any direct anti-SARS-CoV-2 activity by this compound alone, even at concentrations up to 50 microM. nih.govaxionbiosystems.com While a conjugate of 4-oxatetradecanolyl and the antiviral drug remdesivir (B604916) did show inhibitory activity, this compound by itself was not effective in this cell culture model. nih.govaxionbiosystems.com

| Virus | Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| HIV-1 | Human T-lymphocyte | 18 | 50% reduction in replication | nih.govnih.gov |

| SARS-CoV-2 | Vero E6 | 50 | No antiviral activity observed | nih.govaxionbiosystems.com |

Effects on Protozoan Parasite Growth (e.g., Trypanosoma brucei, Trypanosoma evansi) and Glycoprotein (B1211001) Biosynthesis

While myristic acid and its analogs are known to be toxic to African trypanosomes, which cause diseases like sleeping sickness, specific data on the effects of This compound on the growth of Trypanosoma brucei and Trypanosoma evansi are not extensively detailed in the available scientific literature. The research in this area has largely focused on other isomers of oxatetradecanoic acid. For instance, 11-oxatetradecanoic acid has been shown to be highly toxic to T. brucei in culture. tandfonline.comresearchgate.net Studies have explored a wide range of myristate analogs for their trypanocidal effects, with toxicity correlating with their incorporation into the parasite's variant surface glycoprotein (VSG). pnas.org However, specific findings regarding the direct impact of this compound on the growth and glycoprotein biosynthesis of these protozoan parasites are not specified in the reviewed literature.

Analytical Methodologies for 4 Oxatetradecanoic Acid in Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of 4-oxatetradecanoic acid. The choice of technique often depends on the complexity of the sample matrix and the specific analytical goal, such as identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase its volatility. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research has utilized GC-MS to analyze the composition of fatty acids in various extracts, which can include oxa-derivatives like this compound. researchgate.netresearchgate.net For instance, GC-MS analysis of certain natural oils has revealed the presence of a variety of fatty acids, demonstrating the technique's capability to resolve complex mixtures. researchgate.net The process typically involves an initial extraction of lipids from a sample, followed by derivatization to form more volatile esters, such as methyl esters, before injection into the GC-MS system. researchgate.netresearchgate.net The resulting mass spectra can be compared to libraries of known compounds for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing this compound within complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series. This tandem setup allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions, which significantly reduces background noise and improves detection limits.

While specific LC-MS/MS methods for this compound are not extensively detailed in the provided results, the principles of the technique are well-established for the analysis of fatty acids and their derivatives in biological fluids and tissues. The ability to handle non-volatile and thermally labile molecules makes it a powerful alternative to GC-MS, particularly when derivatization is not desirable.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-performance liquid chromatography (HPLC) is another cornerstone technique for the separation and purification of fatty acid derivatives. When coupled with specialized detectors, it can provide both quantitative and qualitative information. For compounds that lack a strong UV chromophore, such as saturated fatty acids, detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors can be employed.

For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be performed prior to HPLC analysis. The purity of synthesized compounds, including fatty acyl derivatives of nucleosides, has been confirmed using analytical HPLC, often achieving greater than 95% purity. chapman.edu

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of a compound. In the context of this compound, NMR would provide key information about the number and types of protons and carbons, their chemical environments, and their connectivity, thus confirming the position of the oxygen atom within the fatty acid chain.

The chemical structures of synthesized fatty acyl derivatives have been determined using both ¹H and ¹³C NMR spectroscopy, which is essential for verifying the successful synthesis and purity of the target compounds. chapman.edu For example, the synthesis of a coumarin-labeled tetrapeptide involved the use of ¹H NMR to confirm the structure of the intermediates and the final product. uminho.pt

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. For this compound, an IR spectrum would show characteristic absorption bands corresponding to the carboxylic acid group (a broad O-H stretch and a strong C=O stretch) and the ether linkage (a C-O-C stretch), as well as the C-H stretches of the alkyl chain. This technique provides a quick and effective way to confirm the presence of these key functional moieties.

Advanced Detection and Imaging Techniques

Advanced analytical methodologies are crucial for elucidating the metabolic fate and cellular functions of this compound. These techniques, including the use of fluorescent analogs and isotope labeling, provide powerful tools for real-time imaging and quantitative analysis of its metabolic flux and incorporation into cellular components.

Use of Fluorescent Fatty Acid Analogs as Probes for Lipid Biosynthesis and Protein Acylation

Fluorescently labeled fatty acid analogs are instrumental in visualizing and tracking the uptake and metabolism of fatty acids within living cells. These probes consist of a fatty acid backbone attached to a fluorophore, a molecule that emits light upon excitation at a specific wavelength. While specific fluorescent analogs of this compound are not extensively documented in the reviewed literature, the general principles of using such probes are well-established and can be applied to understand its cellular behavior.

Commonly used fluorophores for creating fatty acid analogs include BODIPY (boron-dipyrromethene), NBD (nitrobenzoxadiazole), and pyrene. researchgate.net These fluorescent fatty acids are readily taken up by cells and are metabolized through physiologically relevant pathways, allowing for the real-time monitoring of their incorporation into various lipid species such as phospholipids (B1166683), triglycerides, and cholesteryl esters. researchgate.netcreative-proteomics.comgoogle.com For instance, BODIPY-containing fatty acid analogs have been successfully used to quantify glycerolipid biosynthesis in parasites and to screen for inhibitors of these pathways. creative-proteomics.comgoogle.com

The fluorescence properties of some probes can be sensitive to their environment, providing additional information about their localization. For example, some dyes exhibit changes in their fluorescence emission spectrum depending on the polarity of their surroundings, which can distinguish their presence in the cytosol versus within lipid droplets or membranes. researchgate.net

In the context of protein acylation, fluorescent fatty acid analogs can be used to study the covalent attachment of fatty acids to proteins, a post-translational modification that affects protein localization and function. nih.gov While direct studies using a fluorescent this compound are not available, the compound is known to be a substrate for N-myristoyltransferase, an enzyme that catalyzes the attachment of myristic acid to proteins. nih.gov Therefore, a fluorescent version of this compound could theoretically be used to probe the activity of this enzyme and identify its protein substrates.

Bioorthogonal chemical reporters, which contain a chemically unique tag like an alkyne or an azide (B81097), represent another powerful approach. nih.gov These tagged fatty acids are incorporated into cellular lipids and proteins. The tag can then be specifically reacted with a fluorescent probe in a "click chemistry" reaction, allowing for the visualization and identification of the modified molecules. nih.govshimadzu.com This method has been used to identify numerous proteins that undergo fatty acid acylation. shimadzu.comnorthwestern.edu

Table 1: Common Fluorophores Used in Fatty Acid Analogs

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| BODIPY FL | ~505 | ~515 | High quantum yield, narrow emission spectra, relatively insensitive to environment. |

| NBD | ~465 | ~535 | Environment-sensitive fluorescence, emission shifts in nonpolar environments. |

| Pyrene | ~340 | ~375 (monomer), ~470 (excimer) | Forms excimers at high concentrations, useful for studying membrane dynamics. |

Isotope Labeling and Tracing for Metabolic Flux Analysis

Isotope labeling is a powerful technique to trace the metabolic fate of a molecule and quantify the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govnih.gov This is achieved by replacing one or more atoms in the molecule of interest with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). creative-proteomics.com The isotopically labeled compound, or "tracer," is introduced into a biological system, and its conversion into downstream metabolites can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Although specific studies detailing the use of isotope-labeled this compound for MFA were not identified in the search results, the principles of this methodology are broadly applicable. By synthesizing this compound with, for example, ¹³C atoms in its backbone, researchers could follow its metabolic journey in detail.

The general workflow for an isotope tracing experiment involves:

Tracer Administration: The labeled compound is introduced to cells, tissues, or a whole organism. frontiersin.org

Metabolite Extraction: After a specific time, metabolites are extracted from the biological sample. nih.gov

Analytical Detection: The isotopic enrichment in the precursor and its downstream metabolites is measured by MS or NMR. frontiersin.org

Flux Calculation: The labeling patterns are used in computational models to calculate the rates of metabolic reactions. nih.govnih.gov

For this compound, an isotope labeling study could reveal:

The rate of its uptake into cells.

The extent of its incorporation into different lipid classes, such as phospholipids and triglycerides. nih.gov

Its role as a substrate for protein acylation by tracking the transfer of the isotopic label to specific proteins. nih.gov

Its breakdown through metabolic pathways like β-oxidation.

This approach provides quantitative data on the contribution of this compound to various metabolic pools and can elucidate how its metabolism is altered in different physiological or pathological states. nih.gov

Table 2: Stable Isotopes Commonly Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Key Applications in Metabolic Research |

| Deuterium (²H) | 0.015 | Tracing fatty acid and water metabolism. |

| Carbon-13 (¹³C) | 1.1 | Tracing the backbone of organic molecules through metabolic pathways. |

| Nitrogen-15 (¹⁵N) | 0.37 | Tracing amino acid and nucleotide metabolism. |

Sample Preparation Strategies for Biological Research Samples

The accurate analysis of this compound in biological samples is highly dependent on the methods used for its extraction and preparation. Effective sample preparation aims to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate it for sensitive detection.

Extraction from Cell Cultures and Animal Tissues

The extraction of fatty acids like this compound from biological materials such as cell cultures and animal tissues typically involves the use of organic solvents to separate lipids from other cellular components.

For cell cultures: A common procedure involves the following steps:

Cell Harvesting and Washing: Cells are first harvested and washed with a buffer like phosphate-buffered saline (PBS) to remove any residual culture medium. ox.ac.uk

Metabolism Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, a rapid quenching step is essential. This is often achieved by adding ice-cold solvent or by snap-freezing the cells in liquid nitrogen. ox.ac.uk

Lysis and Extraction: The cells are then lysed, and lipids are extracted using a solvent system. A widely used method is the Bligh-Dyer extraction, which employs a mixture of chloroform (B151607), methanol (B129727), and water. nih.gov This creates a two-phase system where lipids, including fatty acids, partition into the lower chloroform layer, while more polar molecules remain in the upper aqueous methanol layer. The organic phase containing the fatty acids is then collected. nih.gov

For animal tissues: The extraction from animal tissues follows a similar principle but requires an initial homogenization step:

Tissue Disruption: The tissue is first minced or homogenized to break down the cellular structure. researchgate.net This can be done using a blender or a mechanical homogenizer in a suitable buffer. researchgate.net For tougher tissues, grinding under liquid nitrogen is an effective method. metwarebio.com

Lipid Extraction: Following homogenization, a solvent extraction, such as the Folch method (chloroform/methanol), is performed to isolate the lipids. researchgate.net The resulting mixture is then centrifuged to separate the lipid-containing organic phase from the aqueous phase and solid debris.

Derivatization Techniques for Enhanced Analytical Sensitivity

Due to their chemical nature, fatty acids like this compound often require chemical modification, known as derivatization, to improve their volatility and thermal stability for gas chromatography (GC) analysis or to enhance their detection by high-performance liquid chromatography (HPLC). shimadzu.comsigmaaldrich.com

For Gas Chromatography-Mass Spectrometry (GC-MS): The most common derivatization method for fatty acids for GC-MS analysis is methylation, which converts the carboxylic acid group into a more volatile methyl ester. nih.gov This is typically achieved by reacting the fatty acid with a methylating agent such as boron trifluoride (BF₃) in methanol or by forming fatty acid methyl esters (FAMEs) using trimethylsilyldiazomethane. Silylation is another common technique where active hydrogens are replaced with a nonpolar moiety, making the analyte more volatile. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often employed to attach a chromophore or a fluorophore to the fatty acid, which allows for sensitive detection using UV-Vis or fluorescence detectors. A common derivatizing agent is p-bromophenacyl bromide, which reacts with the carboxylic acid to form a UV-absorbing ester. cerealsgrains.org This allows for the selective derivatization of free fatty acids in the presence of other lipid classes. cerealsgrains.org Other reagents can introduce a fluorescent tag, significantly lowering the limits of detection.

Table 3: Common Derivatization Reagents for Fatty Acid Analysis

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | Boron trifluoride-methanol | Forms volatile fatty acid methyl esters (FAMEs). |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility. sigmaaldrich.com |

| HPLC-UV | p-Bromophenacyl bromide | Attaches a UV-absorbing tag. cerealsgrains.org |

| HPLC-Fluorescence | 4-Bromomethyl-7-methoxycoumarin | Attaches a fluorescent tag for high sensitivity. |

Natural Occurrence, Distribution, and Physiological Relevance in Biological Systems Non Human

Occurrence in Microorganisms (e.g., Fungi, Bacteria)

4-Oxatetradecanoic acid is a synthetic fatty acid analog of myristic acid that has been extensively studied for its effects on various microorganisms, particularly pathogenic fungi. It is not naturally produced by these organisms but is actively taken up and incorporated into their metabolic pathways.

Research has demonstrated its significant fungicidal activity against several yeast species. In Cryptococcus neoformans, a major cause of fungal infections, this compound has been shown to be fungicidal, causing a 10,000-fold decrease in viable cell count within an hour of administration at a concentration of 300 microM. nih.govnih.gov Its potency against C. neoformans is dose-dependent and superior to other related compounds like 3-oxa-, 5-oxa-, and 6-oxatetradecanoic acid. nih.gov The compound also shows activity against Saccharomyces cerevisiae and Candida albicans, though to a lesser extent than against C. neoformans. nih.govtandfonline.comresearchgate.net

Metabolic labeling studies have confirmed that this compound serves as a substrate for N-myristoyltransferase (NMT) in C. neoformans, C. albicans, and S. cerevisiae. nih.govnih.govnih.gov This enzyme is crucial for the viability and virulence of these fungi as it attaches myristate to essential proteins. nih.govmdpi.com By acting as a myristic acid analog, this compound is incorporated into cellular N-myristoylproteins, as well as phospholipids (B1166683) and neutral lipids, thereby perturbing the fungal lipid metabolism and protein function. nih.govnih.gov The compound's ability to be recognized by fungal NMT makes it a target for developing species-specific antifungal therapies, as the substrate specificity of NMT differs between fungi and humans. nih.govmdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) and other activity measures of this compound against various microorganisms.

| Microorganism | Activity Measurement | Concentration | Reference |

| Cryptococcus neoformans | Fungicidal (10,000-fold reduction in viability) | 300 µM | nih.gov |

| Cryptococcus neoformans | MIC | 30 µM | tandfonline.comresearchgate.net |

| Saccharomyces cerevisiae | MIC | 50 µM | tandfonline.comresearchgate.net |

| Candida albicans | Reduction in viability (10-100 fold) | 300-500 µM | nih.gov |

Distribution in Animal Tissues and Biofluids (Preclinical Models, General Ether Lipids)

As a synthetic compound used in experimental studies, this compound is not naturally present in animal tissues. Its distribution has been observed in preclinical models as part of metabolomic analyses. In one study involving weaned yaks, this compound was identified as a differential metabolite in fecal samples. frontiersin.org Its abundance was found to be higher in yaks receiving a specific herbal medicine formula compared to control groups, suggesting its presence is linked to the metabolic processing of dietary components by the host or its gut microbiota. frontiersin.org

This compound is structurally an ether lipid analog. Endogenous ether lipids are a class of glycerophospholipids characterized by an alkyl chain attached to the glycerol (B35011) backbone via an ether bond, unlike the more common ester bond. nih.gov These lipids are ubiquitous and can be major components of cell membranes in mammals. nih.govwikipedia.org They are found in various tissues and biofluids. pathbank.org For instance, general lipid analysis in rats has shown that lipid peroxide formation, a process ether lipids can influence, occurs in homogenates of the liver, spleen, heart, and kidney. nih.gov Ether lipids are also important for the structure of glycosylphosphatidylinositol (GPI) anchors on mammalian proteins. wikipedia.org While specific tissue distribution data for this compound is limited, the general distribution of natural ether lipids provides a context for how such molecules are situated within animal biological systems.

The table below indicates the observed presence of this compound in a preclinical animal model.

| Animal Model | Biofluid/Tissue | Observation | Reference |

| Weaned Yak | Feces | Increased abundance with specific dietary supplement | frontiersin.org |

Biosynthetic Origins and Pathways in Biological Systems

This compound is a synthetic compound and therefore does not have a natural biosynthetic pathway. However, once introduced into biological systems, it is recognized and processed by native metabolic pathways that utilize natural fatty acids, particularly myristic acid.

The primary metabolic process involving this compound is its activation to an acyl-CoA thioester, which can then enter various lipid metabolic pathways. acs.org Studies in fungi have shown its incorporation into several lipid classes:

N-myristoylation: The most significantly studied pathway is its use as a substrate by N-myristoyltransferase (NMT). nih.govnih.govmdpi.com This enzyme transfers the 4-oxatetradecanoyl group to the N-terminal glycine (B1666218) of a range of cellular proteins, a modification crucial for their function and localization. mdpi.com

Incorporation into Lipids: Metabolic labeling experiments have demonstrated that this compound is incorporated into phospholipids and neutral lipids in yeasts like C. neoformans and C. albicans. nih.gov

The metabolism of this compound can also be inferred from studies of chemically related analogs. For instance, the introduction of an α-methoxy group to the related compound 4-thiatetradecanoic acid was shown to block β-oxidation. chapman.edunih.gov This suggests that this compound itself is likely a substrate for β-oxidation, a catabolic process that breaks down fatty acids to produce energy. The oxygen atom in the acyl chain at the 4-position would influence this breakdown process compared to natural fatty acids. In eukaryotes, the initial steps for the biosynthesis of natural ether lipids occur in peroxisomes, involving the enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). wikipedia.orgbiorxiv.org While this compound is an exogenous analog, these pathways highlight the cellular machinery that exists for processing ether-linked lipid structures.

Role as a Biomarker or Indicator in Experimental Physiological Studies (e.g., Metabolic States in Animal Models)

In experimental settings, this compound has emerged as a potential biomarker for assessing metabolic states in animal models. Its utility stems from its detection in untargeted metabolomics studies that aim to identify changes in response to specific physiological or dietary interventions.

A notable example is a study on the metabolic effects of traditional Chinese medicine compounds in weaned yaks. frontiersin.org In this research, fecal metabolomics were used to profile the gut microbiome's metabolic output. The results showed that the abundance of this compound was significantly higher in the feces of yaks treated with a specific herbal formula (XDZ2 group) after 30 days of the experiment. frontiersin.org This finding indicates that the dietary intervention altered the metabolic activity within the gastrointestinal tract, leading to a change in the level of this specific fatty acid analog. Its presence and altered concentration serve as an indicator of a shift in the metabolic state, potentially reflecting changes in fatty acid metabolism or the processing of dietary ether lipids by the gut microbiota. frontiersin.org The use of such biomarkers is crucial in understanding the complex interactions between diet, gut microbiota, and host metabolism in preclinical studies. nih.gov

| Animal Model | Study Type | Finding | Implication | Reference |

| Weaned Yak | Dietary Intervention / Fecal Metabolomics | Increased abundance of this compound in a treatment group. | Indicates a shift in metabolic state due to dietary compounds. | frontiersin.org |

Comparative Analysis Across Species (e.g., Eukaryotic vs. Prokaryotic Metabolism)

The biological activity and metabolic processing of this compound show significant variation across different species, particularly between different eukaryotic kingdoms and when comparing eukaryotes to prokaryotes.

Eukaryotic Comparison (Fungi vs. Mammals): The primary target of this compound, the enzyme N-myristoyltransferase (NMT), exhibits notable species-specific differences in its substrate recognition. The NMT of the fungus Cryptococcus neoformans readily utilizes this compound, leading to its potent fungicidal effect. nih.govnih.gov In contrast, studies comparing fungal and human NMTs have revealed differences in their peptide substrate specificities, a feature that is exploited in the design of selective antifungal drugs. nih.gov The affinity of related thia-fatty acid analogs for NMT from Saccharomyces cerevisiae was found to be greater than for human NMT, suggesting that these differences in the enzyme's active site are a common feature for myristic acid analogs. nih.gov Furthermore, the compound's efficacy varies even among closely related fungal species; it is highly active against C. neoformans but significantly less so against C. albicans. nih.govnih.gov

Eukaryotic vs. Prokaryotic Metabolism: Direct studies on the metabolism of this compound in prokaryotes are scarce. However, a broader comparison of ether lipid metabolism reveals fundamental differences. Ether lipids are present in the membranes of some anaerobic bacteria and are major components in Archaea, but they are structurally and biosynthetically distinct from those in eukaryotes. wikipedia.org Eukaryotes synthesize ether lipids via an aerobic pathway in the peroxisomes and endoplasmic reticulum. wikipedia.org In contrast, bacteria that produce ether lipids typically use anaerobic pathways. wikipedia.org Archaea possess unique isoprenoid-based ether lipids with a different stereochemistry (sn-2,3-diglycerol ethers) compared to the sn-1,2 linkage in bacteria and eukaryotes, indicating a completely different evolutionary origin and biosynthetic machinery. wikipedia.org These fundamental differences in lipid metabolism and membrane composition between eukaryotes and prokaryotes imply that the uptake, processing, and ultimate biological effect of an exogenous ether lipid analog like this compound would be substantially different.

Structure Activity Relationship Sar Studies of 4 Oxatetradecanoic Acid and Analogs

Impact of Oxa-Linkage Position on Biochemical Function

The placement of the oxygen atom within the fatty acid chain, creating an "oxa" analog, significantly influences the compound's biochemical properties and biological activity. This substitution alters the molecule's shape, flexibility, and polarity, which in turn affects how it interacts with biological targets like enzymes.

Comparison with Other Positional Isomers (e.g., 3-Oxa, 11-Oxa)

Research has shown that the position of the oxygen atom in oxatetradecanoic acids is a critical determinant of their biological effects. For instance, in studies on the yeast Cryptococcus neoformans, 4-oxatetradecanoic acid demonstrated the most potent fungicidal activity compared to its positional isomers. nih.gov The order of inhibitory activity was found to be 4-oxa > 5-oxa > 3-oxa ≈ 6-oxa, with other isomers being inactive. nih.gov

Specifically, this compound was fungicidal, causing a significant reduction in viable cell numbers, while isomers with the oxygen at the 3, 5, or 6-position were less effective. nih.gov In contrast, 11-oxatetradecanoic acid has been shown to be selectively toxic to African trypanosomes, the parasites responsible for sleeping sickness. researchgate.netresearchgate.net This highlights that different positional isomers can have selective toxicity towards different organisms, likely due to variations in their metabolic pathways and enzyme specificities.

**Table 1: Comparative Activity of Oxatetradecanoic Acid Isomers against *Cryptococcus neoformans***

| Compound | Activity | Reference |

|---|---|---|

| 3-Oxatetradecanoic acid | Active | nih.gov |

| This compound | Most Active | nih.gov |

| 5-Oxatetradecanoic acid | Active | nih.gov |

| 6-Oxatetradecanoic acid | Active | nih.gov |

| Other Isomers | Inactive | nih.gov |

Influence on Enzyme-Substrate/Inhibitor Interactions (e.g., NMT)

A primary target for this compound and its analogs is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristic acid to proteins (N-myristoylation). nih.gov This modification is crucial for the function of many proteins involved in signal transduction, protein-protein interactions, and cellular localization. chapman.edu

The position of the oxa-linkage directly influences how these fatty acid analogs interact with the NMT active site. For an analog to be an effective inhibitor or alternative substrate, it must be recognized and bound by the enzyme. The substitution of a methylene (B1212753) group with an oxygen atom alters the conformational properties of the fatty acid chain, which can affect its binding affinity to NMT.

Metabolic labeling studies have confirmed that this compound can be utilized as a substrate by the NMT of C. neoformans. nih.gov This suggests that the 4-oxa position is tolerated by the enzyme's binding pocket. The incorporation of these analogs into proteins can disrupt their normal function, leading to cellular toxicity. The selective toxicity of different oxa-isomers against various organisms points to subtle differences in the structure of their respective NMT enzymes, allowing for the design of species-specific inhibitors.

Effect of Chain Length Variations on Biological Activity

The length of the fatty acid chain is another critical factor determining the biological activity of 4-oxa analogs. The natural substrate for NMT is myristic acid, a 14-carbon fatty acid. Analogs with chain lengths comparable to myristate are often the most effective.

Studies have shown that a 13-carbon analog, 4-oxatridecanoic acid, was significantly less potent in reducing the viability of C. neoformans compared to the 14-carbon this compound. nih.gov This suggests a stringent requirement for a specific chain length to achieve optimal interaction with the target enzyme. A comprehensive study involving 244 myristic acid analogs with systematic alterations in their properties, including chain length, was conducted to assess their trypanocidal effects, further emphasizing the importance of this structural feature. researchgate.net

Stereochemical Considerations and Enantioselective Effects (if applicable)

When a chiral center is introduced into the fatty acid analog, the stereochemistry can have a profound impact on its biological activity. This is because enzymes are chiral molecules and often exhibit stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of a substrate or inhibitor.

Role of Additional Functional Groups (e.g., Methoxy (B1213986), Halogen) in Modulating Activity

The introduction of additional functional groups to the this compound scaffold can significantly modulate its biological activity. These groups can alter the electronic properties, solubility, and steric profile of the molecule, leading to changes in its interaction with biological targets. ashp.org

For example, the addition of a methoxy group at the 2-position of this compound resulted in a compound with selective antifungal properties. uci.edu Interestingly, while the parent 2-methoxytetradecanoic acid was active against Candida albicans, the introduction of the 4-oxa functionality in (±)-2-methoxy-4-oxatetradecanoic acid decreased its activity against this particular fungus while retaining activity against C. neoformans and Aspergillus niger. nih.gov

Halogenation is another common strategy to modify the activity of fatty acid analogs. For instance, 2-bromotetradecanoic acid has been shown to have potent antifungal activities. researchgate.net While specific data on halogenated derivatives of this compound is limited, the general principle suggests that adding halogens could enhance its potency or alter its selectivity. These modifications can influence the molecule's ability to cross cell membranes and its stability against metabolic degradation. chapman.edu

Correlation of Structural Features with Cellular Uptake and Metabolism

The journey of a drug or bioactive compound to its target involves crossing cellular membranes and evading metabolic breakdown. The structural features of this compound and its analogs play a crucial role in these processes.

The lipophilicity of the fatty acid chain is a key determinant of its ability to be taken up by cells. Long-chain fatty acids can enter cells through passive diffusion across the plasma membrane or via protein-mediated transport. nih.gov The introduction of an oxygen atom in the alkyl chain, as in this compound, slightly increases the polarity of the molecule, which could influence its transport across the lipid bilayer. Conjugating fatty acids to other molecules, like the antiviral drug remdesivir (B604916), has been shown to enhance their lipophilicity and potentially their cellular uptake. axionbiosystems.com Similarly, attaching fluorescent tags to fatty acyl derivatives has been used to study and confirm enhanced cellular uptake. chapman.edu

Once inside the cell, these analogs are subject to metabolic processes. They can be activated to their coenzyme A (CoA) derivatives, which are the actual substrates for enzymes like NMT. nih.gov The structural modifications, such as the oxa-linkage or additional functional groups, can affect the rate and extent of this activation and subsequent incorporation into proteins or other lipids. nih.gov The correlation between the structure of these analogs and their metabolic fate is complex, as they can be incorporated into various lipid pools, including phospholipids (B1166683) and neutral lipids, in an organism-specific manner. nih.gov Understanding these relationships is essential for designing analogs with improved cellular delivery and targeted biological activity.

Advanced Research Techniques and Future Directions in 4 Oxatetradecanoic Acid Research

Systems Biology Approaches

Systems biology offers a holistic view of the cellular perturbations induced by 4-Oxatetradecanoic acid, moving beyond a single target to a network-level understanding.

Lipidomics and metabolomics are powerful tools for obtaining a comprehensive snapshot of the small molecule landscape within a biological system. While specific lipidomic or metabolomic studies profiling the direct effects of this compound have not been extensively published, the known function of this compound as a myristic acid analog and NMT inhibitor suggests a significant potential for metabolic disruption.

Future research employing these techniques could elucidate how this compound alters cellular lipid and metabolite pools. Given that N-myristoylation is crucial for the function of proteins involved in signal transduction and protein trafficking, its inhibition is expected to have downstream consequences on various metabolic pathways. A metabolomics approach could identify biomarkers of this compound's efficacy and provide insights into its off-target effects. For instance, in a study on diabetes, this compound was one of many metabolites identified, highlighting its presence in broader metabolic contexts researchgate.net. Dysregulation of fatty acid metabolism is associated with numerous diseases, and targeted panels can track specific fatty acids and their metabolic pathways to enhance biological understanding metabolon.com.